Phenoxathiin, 2,8-dibromo-

Description

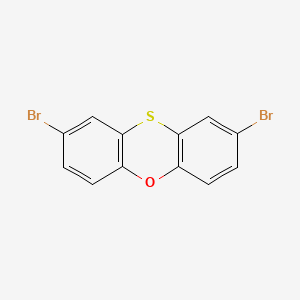

2,8-Dibromo-phenoxathiin (C₁₂H₆Br₂OS) is a halogenated derivative of phenoxathiin, a heterocyclic compound containing oxygen and sulfur atoms in a fused ring system. Bromination at the 2 and 8 positions introduces electron-withdrawing substituents, altering the compound’s electronic and steric properties. This modification enhances its utility as a synthetic intermediate, particularly in the preparation of 1,4-diketones and heterocyclic compounds via alkylation and oxidation reactions . For example, 2-ro-bromoacetylphenoxathiin serves as a precursor for 1,4-diketones like compound 7 and 9, which are pivotal in synthesizing pyrrolic nuclei and other heterocycles .

Properties

CAS No. |

56348-81-3 |

|---|---|

Molecular Formula |

C12H6Br2OS |

Molecular Weight |

358.05 g/mol |

IUPAC Name |

2,8-dibromophenoxathiine |

InChI |

InChI=1S/C12H6Br2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H |

InChI Key |

MZLATBKNUQSUGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC3=C(O2)C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenoxathiin, 2,8-dibromo- typically involves the bromination of phenoxathiin. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of phenoxathiin, 2,8-dibromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: Phenoxathiin, 2,8-dibromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The sulfur atom in the phenoxathiin ring can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products:

- Substituted phenoxathiin derivatives

- Phenoxathiin sulfoxides and sulfones

- Biaryl compounds from coupling reactions

Scientific Research Applications

Phenoxathiin, 2,8-dibromo- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials such as polyamides and polyimides, which have applications in electronics and aerospace

Mechanism of Action

The mechanism of action of phenoxathiin, 2,8-dibromo- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance its binding affinity and specificity towards these targets. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and coupling reactions .

Comparison with Similar Compounds

Halogenated Phenoxathiin Derivatives

2-Chloro-phenoxathiin (C₁₂H₇ClOS, MW 234.70) shares structural similarities but replaces bromine with chlorine at position 2. Key differences include:

- Molecular Weight: Bromine’s higher atomic mass increases the molecular weight of 2,8-dibromo-phenoxathiin compared to its chloro analog.

- Reactivity : Bromine’s larger atomic size and polarizability enhance its leaving-group ability in nucleophilic substitution reactions compared to chlorine, making brominated derivatives more reactive in synthetic pathways .

- Applications: While 2,8-dibromo-phenoxathiin is used in diketone synthesis, 2-chloro-phenoxathiin’s applications are less documented but likely involve similar intermediate roles.

Table 1: Comparison of Halogenated Phenoxathiin Derivatives

*Calculated based on atomic masses.

Sulfone-Modified Phenoxathiin Derivatives

Phenoxathiin-10,10-dioxide (Pd) replaces sulfur with a sulfone group, significantly altering electronic properties:

- Electronic Effects: The sulfone group is strongly electron-withdrawing, stabilizing charge-transfer states in thermally activated delayed fluorescence (TADF) materials. In contrast, bromine’s inductive effect is weaker, making 2,8-dibromo-phenoxathiin less suitable for optoelectronic applications .

- Reactivity : Sulfone derivatives are more resistant to oxidation than brominated analogs, which undergo facile substitution or elimination reactions .

Other Dibromo Heterocycles

6,8-Dibromo-4H-1,4-benzoxazin-3-one (C₈H₅Br₂NO₂) and 2,8-Dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine represent structurally distinct dibromo heterocycles:

- Ring Systems: The benzoxazinone core lacks sulfur and features a fused oxygen-nitrogen ring, while the epoxydibenzo compound includes an epoxide bridge. These differences influence solubility and melting points.

- Synthetic Utility: 2,8-Dibromo-phenoxathiin’s sulfur atom facilitates thioether-based reactivity, whereas benzoxazinones and epoxides are tailored for electrophilic substitutions or ring-opening reactions .

Table 2: Structural and Functional Comparison of Dibromo Heterocycles

Substituent Constant Analysis

Using Hansch parameters (σ for polar effects, π for resonance effects):

- Chlorine (Cl) : Similar σ (~0.23) but lower π (~0.01), making bromine slightly more resonance-active.

- Sulfone (SO₂) : High σ (~0.93) dominates, drastically increasing electrophilicity compared to halogens .

These parameters explain why sulfone derivatives like Pd excel in charge-transfer applications, while brominated phenoxathiins favor substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.